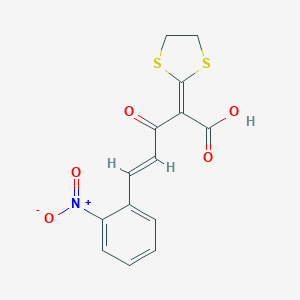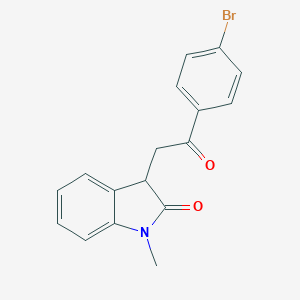![molecular formula C13H16ClNOS B370972 2-(((7-chlorobenzo[b]thiophen-3-yl)methyl)(ethyl)amino)ethan-1-ol](/img/structure/B370972.png)
2-(((7-chlorobenzo[b]thiophen-3-yl)methyl)(ethyl)amino)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(7-Chloro-1-benzothien-3-yl)methylamino]ethanol is a chemical compound with the molecular formula C13H16ClNOS It is characterized by the presence of a benzothiophene ring, a chloro substituent, and an ethanolamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(7-Chloro-1-benzothien-3-yl)methylamino]ethanol typically involves the reaction of 7-chloro-1-benzothiophene with ethylamine and ethanolamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-[(7-Chloro-1-benzothien-3-yl)methylamino]ethanol may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(7-Chloro-1-benzothien-3-yl)methylamino]ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chloro substituent to a hydrogen atom, yielding a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated derivatives.
Substitution: Various substituted benzothiophene derivatives.
Applications De Recherche Scientifique
2-[(7-Chloro-1-benzothien-3-yl)methylamino]ethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[(7-Chloro-1-benzothien-3-yl)methylamino]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(7-Chloro-1-benzothien-3-yl)methylamino]ethanol
- 2-[(7-Chloro-1-benzothien-3-yl)methylamino]ethanol
- 2-[(7-Chloro-1-benzothien-3-yl)methylamino]ethanol
Uniqueness
2-[(7-Chloro-1-benzothien-3-yl)methylamino]ethanol is unique due to its specific combination of a benzothiophene ring, a chloro substituent, and an ethanolamine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C13H16ClNOS |
|---|---|
Poids moléculaire |
269.79g/mol |
Nom IUPAC |
2-[(7-chloro-1-benzothiophen-3-yl)methyl-ethylamino]ethanol |
InChI |
InChI=1S/C13H16ClNOS/c1-2-15(6-7-16)8-10-9-17-13-11(10)4-3-5-12(13)14/h3-5,9,16H,2,6-8H2,1H3 |
Clé InChI |
UBKAIKSTBNAJDV-UHFFFAOYSA-N |
SMILES |
CCN(CCO)CC1=CSC2=C1C=CC=C2Cl |
SMILES canonique |
CCN(CCO)CC1=CSC2=C1C=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-bromo-N-[5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B370890.png)



![4-{[4-(Butylsulfanyl)phenyl]ethynyl}-1,2-difluorobenzene](/img/structure/B370899.png)

![2-(Butylsulfanyl)-5-{[4-(1-pentynyl)phenyl]ethynyl}thiophene](/img/structure/B370901.png)
![1,1',3-trimethyl-3',4'-dihydrospiro[imidazolidine-5,3'-(1'H)-quinoxaline]-2,2',4-trione](/img/structure/B370902.png)



![Ethyl {[(3,4-dichloro-1-benzothien-2-yl)carbonyl]sulfanyl}acetate](/img/structure/B370907.png)
![4-[({2-Nitrophenyl}sulfonyl)oxy]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B370908.png)
![3-Phenyl-2-(phenyldiazenyl)imidazo[1,2-a]pyridine](/img/structure/B370911.png)
